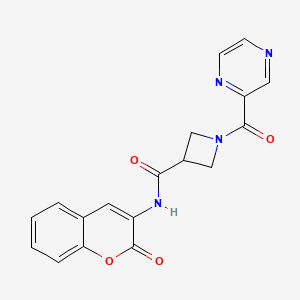

N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Descripción

N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic hybrid molecule combining three pharmacologically significant moieties:

- Coumarin (2-oxo-2H-chromen-3-yl): Known for antimicrobial, anti-inflammatory, and anticancer activities .

- Pyrazine-2-carbonyl: A heterocyclic ring often used in antitubercular drugs (e.g., pyrazinamide) .

- Azetidine-3-carboxamide: A four-membered ring system that enhances metabolic stability and bioavailability .

Propiedades

IUPAC Name |

N-(2-oxochromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O4/c23-16(12-9-22(10-12)17(24)14-8-19-5-6-20-14)21-13-7-11-3-1-2-4-15(11)26-18(13)25/h1-8,12H,9-10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAPXPFOPWCRPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromenyl Moiety: The chromenyl group can be synthesized through the cyclization of salicylaldehyde derivatives with appropriate reagents.

Introduction of the Pyrazine Group: The pyrazine moiety can be introduced via condensation reactions involving pyrazine-2-carboxylic acid or its derivatives.

Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving suitable amine precursors.

Final Coupling Reaction: The final step involves coupling the chromenyl, pyrazine, and azetidine intermediates under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the pyrazine ring, potentially yielding reduced pyrazine derivatives.

Substitution: The compound can participate in substitution reactions, especially at the azetidine ring, where nucleophilic substitution can introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone derivatives, while reduction can produce dihydropyrazine compounds.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research indicates that compounds with a chromene structure exhibit notable antioxidant properties. N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been shown to scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases .

Antimicrobial Properties

A study evaluating the antimicrobial activity of various derivatives, including this compound, revealed significant efficacy against both Gram-positive and Gram-negative bacteria. The disc diffusion method demonstrated that N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide exhibits potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro studies indicate that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell proliferation and survival. Further research is needed to elucidate the precise mechanisms involved .

Case Study 1: Antioxidant Efficacy

A comprehensive study assessed the antioxidant activity of N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound significantly reduced oxidative stress markers in cellular models, highlighting its potential as a therapeutic agent in oxidative stress-related conditions.

Case Study 2: Antimicrobial Evaluation

In a comparative study of several synthesized derivatives, N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide exhibited superior antimicrobial activity against tested pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations that could be further explored for pharmaceutical development.

Mecanismo De Acción

The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparación Con Compuestos Similares

Structural Comparisons

Key structural analogs and their differences are summarized below:

Key Insights:

Physicochemical Properties

| Property | Target Compound | Analog | Compound 4j |

|---|---|---|---|

| Molecular Weight | ~375 g/mol | 336.27 g/mol | ~450 g/mol |

| LogP (Predicted) | ~2.1 | ~1.8 | ~3.5 |

| Hydrogen Bond Acceptors | 7 | 6 | 9 |

Key Insights:

- The target compound’s lower molecular weight and LogP vs. derivatives suggest better bioavailability .

Actividad Biológica

N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, a compound with the CAS number 1448052-08-1, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is , with a molecular weight of 350.3 g/mol. The compound features a chromenone moiety that is known for various biological activities, including anti-inflammatory and anticancer effects .

Synthesis

The synthesis of this compound typically involves the reaction of chromenone derivatives with pyrazine and azetidine intermediates. Various methodologies have been explored to optimize yield and purity, often employing techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) for characterization .

Anti-inflammatory Activity

Research indicates that derivatives of chromenone compounds exhibit significant anti-inflammatory properties. In one study, substituted N-(2-oxo-2H-chromen-3-yl) benzamides were screened for their anti-inflammatory activity using the carrageenan-induced paw edema model. The results demonstrated that these compounds effectively reduced inflammation, suggesting a potential therapeutic application in inflammatory diseases .

Anticancer Activity

The anticancer potential of N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been evaluated in various cancer cell lines. Compounds with similar structures have shown promising cytotoxic effects against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Case Studies

- Cytotoxicity Studies : A study involving pyrazole derivatives demonstrated that compounds structurally related to N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine exhibited notable cytotoxicity against multiple cancer cell lines. The compounds were evaluated for their ability to induce apoptosis, with specific derivatives showing enhanced potency when combined with standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds interact with cellular targets such as DNA and various kinases involved in cell proliferation. This interaction is crucial for understanding how the compound can be optimized for better efficacy in cancer treatment .

Comparative Analysis of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anti-inflammatory | Substituted chromenones | Significant reduction in paw edema |

| Anticancer | Pyrazole derivatives | Induction of apoptosis in cancer cell lines |

| Cytotoxicity | Ru(II) complexes | Superior cytotoxicity compared to standard treatments |

Análisis De Reacciones Químicas

Coumarin Moiety Reactivity

The 2-oxo-2H-chromen-3-yl group participates in electrophilic substitutions and ring-opening reactions. Key transformations include:

Electrophilic Aromatic Substitution

-

Nitration/Sulfonation : The electron-rich coumarin ring undergoes nitration at the 6- or 8-position under mixed acid conditions (HNO₃/H₂SO₄), analogous to reactions observed in 6-chloro-2-oxo-2H-chromene derivatives .

-

Halogenation : Bromination at the 3-position occurs via radical intermediates, as demonstrated in the synthesis of 6-bromo-2-oxo-2H-chromene-3-carbohydrazide derivatives .

Lactone Ring Opening

-

Hydrolysis under basic conditions (NaOH/EtOH) converts the lactone to a carboxylate, enabling further functionalization (e.g., esterification or amidation) .

Azetidine Ring Reactivity

The strained four-membered azetidine ring facilitates nucleophilic substitutions and ring expansions:

Nucleophilic Substitution

-

Acylation : The azetidine nitrogen reacts with acyl chlorides (e.g., pyrazine-2-carbonyl chloride) to form stable amides, as seen in the synthesis of 1-(pyrazine-2-carbonyl)azetidine intermediates.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives.

Ring-Opening Reactions

-

Acid-catalyzed ring opening (HCl/EtOH) generates γ-amino alcohols, which can undergo cyclization to form pyrrolidine derivatives.

Pyrazine-2-Carbonyl Group Reactivity

The pyrazine ring and carbonyl group enable condensation and coordination chemistry:

Condensation Reactions

-

Hydrazone Formation : The carbonyl reacts with hydrazines (e.g., benzohydrazide) to form hydrazones under mild acidic conditions (AcOH/EtOH), a reaction validated in pyrazine-2-carbohydrazide derivatives .

-

Schiff Base Synthesis : Reaction with primary amines yields imines, as demonstrated in the synthesis of pyrazine-piperazine hybrids .

Coordination Chemistry

-

The pyrazine nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic applications.

Cyclization Reactions

-

Intramolecular cyclization between the azetidine nitrogen and coumarin carbonyl generates fused bicyclic structures under thermal conditions (reflux in toluene) .

Reaction Conditions and Outcomes

Mechanistic Insights

-

Acylation : Proceeds via a nucleophilic attack by the azetidine nitrogen on the electrophilic carbonyl carbon of pyrazine-2-carbonyl chloride, followed by deprotonation.

-

Hydrazone Formation : Involves initial protonation of the carbonyl oxygen, nucleophilic addition of hydrazine, and subsequent dehydration .

Research Findings

Q & A

Basic: What are the critical steps in synthesizing N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, and how is purity ensured?

Answer:

The synthesis involves multi-step organic reactions, including:

- Azetidine ring formation : Cyclization of precursors (e.g., β-amino alcohols) under controlled pH and temperature .

- Amide coupling : Pyrazine-2-carbonyl chloride is reacted with azetidine-3-carboxylic acid derivatives using coupling agents like EDCI·HCl and HOBt to form the pyrazine-azetidine core .

- Chromene conjugation : The chromen-3-yl group is introduced via nucleophilic substitution or condensation, optimized for regioselectivity .

Purity control : Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization or column chromatography isolates the final product. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Basic: Which spectroscopic and computational methods are most reliable for structural characterization?

Answer:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with DEPT-135 confirming CH/CH groups in the azetidine and chromene moieties .

- IR spectroscopy : Validates carbonyl (C=O) stretches (1650–1750 cm) and amide bonds (N–H bending at ~1550 cm) .

- X-ray crystallography : Resolves 3D conformation; SHELX software refines diffraction data to determine bond angles and torsion critical for biological activity .

Advanced: How can researchers analyze binding affinity discrepancies between in vitro and cellular assays for this compound?

Answer:

Discrepancies often arise due to:

- Membrane permeability : LogP values >3 may enhance cellular uptake but reduce aqueous solubility, skewing in vitro results. Use parallel artificial membrane permeability assays (PAMPA) to correlate .

- Metabolic instability : Incubate the compound with liver microsomes to assess cytochrome P450-mediated degradation. LC-MS quantifies metabolite formation .

- Off-target effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify non-specific kinase interactions .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Answer:

- Assay standardization : Compare IC values under consistent conditions (e.g., ATP concentration in kinase assays). Discrepancies >10-fold suggest protocol variability .

- Structural analogs : Test derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate SAR trends. shows fluorine enhances lipophilicity and target engagement .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Advanced: How can computational chemistry predict reactivity and stability under physiological conditions?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Chromene’s conjugated π-system may stabilize reactive intermediates .

- Molecular dynamics (MD) : Simulate solvation in water/lipid bilayers to assess hydration-free energy and aggregation propensity .

- pKa prediction : Tools like MarvinSketch estimate ionization states, critical for bioavailability (e.g., protonation of the azetidine nitrogen at pH 7.4) .

Advanced: What methodologies optimize solubility and bioavailability without altering core pharmacophores?

Answer:

- Salt formation : React with HCl or sodium citrate to improve aqueous solubility. highlights chlorobenzyl derivatives enhancing solubility via ionic interactions .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the pyrazine ring to enhance absorption, later cleaved in vivo .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to prolong half-life; dynamic light scattering (DLS) monitors particle size .

Advanced: How to validate target engagement in complex cellular models?

Answer:

- CRISPR/Cas9 knockout : Generate cell lines lacking the putative target (e.g., a kinase). Loss of compound efficacy confirms on-target effects .

- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts upon compound binding via Western blot or MS .

- Fluorescence polarization : Tag the target protein with GFP; compound binding reduces rotational diffusion, measurable via microscopy .

Advanced: What crystallographic challenges arise when resolving this compound’s structure, and how are they addressed?

Answer:

- Twinned crystals : Use SHELXD for dual-space recycling to phase problematic data. notes SHELX’s robustness in handling twinning .

- Disorder in azetidine rings : Apply restraints (e.g., SIMU/DELU in SHELXL) to refine atomic displacement parameters .

- Low-resolution data : Merge multiple datasets (e.g., from synchrotron sources) and apply anisotropic truncation to improve R-factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.